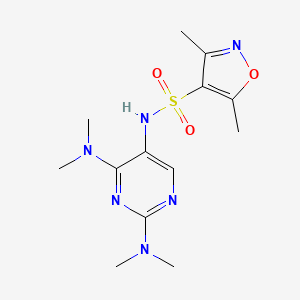![molecular formula C16H10Cl3NO B2745918 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide CAS No. 439097-38-8](/img/structure/B2745918.png)
2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide is a chemical compound with the linear formula C16H10Cl3NO . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A typical procedure for the preparation of N-(alkynylphenyl)-2,2,2-trichloroacetamides involves the reaction of 2-chloroacetyl chloride with the appropriate 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole . The reaction mixture is then purified by column chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. Some properties such as its appearance (pale yellow crystals ) and melting point (188–190 °C ) are mentioned. For a comprehensive analysis, additional data such as solubility, density, and spectral data would be needed.Wissenschaftliche Forschungsanwendungen
Radiosynthesis in Herbicide Studies
Radiosynthesis of chloroacetanilide herbicides, like acetochlor, and dichloroacetamide safeners, such as R-29148, has been employed for investigating their metabolism and mode of action. This technique has been crucial in understanding the behavior of these chemicals in agricultural settings (Latli & Casida, 1995).
Metabolism in Human and Rat Liver Microsomes
Research has focused on how human and rat liver microsomes metabolize chloroacetamide herbicides, including acetochlor. Such studies provide insights into the metabolic pathways and potential risks associated with herbicide exposure (Coleman et al., 2000).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study on 2-(substituted phenoxy) acetamide derivatives, including N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has shown potential anticancer, anti-inflammatory, and analgesic activities. This research opens avenues for developing new therapeutic agents (Rani et al., 2014).
Soil Reception and Activity in Agricultural Applications
The behavior of acetochlor in agricultural environments, especially in conjunction with wheat straw and irrigation, has been examined to understand its reception, activity, and impact on soil and crops (Banks & Robinson, 1986).
Solid State Geometry of Trichloroacetamides
Studies on the crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, including various methyl and chlorophenyl derivatives, provide valuable insights into the solid-state geometry of these compounds. This research is crucial for understanding the physical properties of trichloroacetamide derivatives (Gowda et al., 2007).
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-16(18,19)15(21)20-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECKKBALXGYZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745835.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745838.png)
![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one](/img/structure/B2745841.png)

![5-methyl-12-oxo-N-(4-phenoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2745847.png)
![1-(4-fluorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2745848.png)




![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)

![2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2745857.png)
